molecular formula C11H11F3O2 B1609800 Methyl 3-[4-(trifluoromethyl)phenyl]propanoate CAS No. 849442-21-3

Methyl 3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B1609800
CAS No.: 849442-21-3
M. Wt: 232.2 g/mol
InChI Key: RGHLKPRLAGPYRD-UHFFFAOYSA-N
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Description

Methyl 3-[4-(trifluoromethyl)phenyl]propanoate (CAS: 21259-75-6) is an organic ester with the molecular formula C₁₁H₉F₃O₃ and an average molecular mass of 246.184 g/mol . It features a propanoate backbone esterified with a methyl group and substituted at the β-position with a 4-(trifluoromethyl)phenyl moiety. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name

methyl 3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLKPRLAGPYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260632
Record name Methyl 4-(trifluoromethyl)benzenepropanoate
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Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849442-21-3
Record name Methyl 4-(trifluoromethyl)benzenepropanoate
Source CAS Common Chemistry
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Record name Methyl 4-(trifluoromethyl)benzenepropanoate
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Record name Benzenepropanoic acid, 4-(trifluoromethyl)-, methyl ester
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Preparation Methods

Direct Esterification and Substitution Approaches

One common approach to synthesizing methyl 3-[4-(trifluoromethyl)phenyl]propanoate involves starting from methyl 3-(4-hydroxyphenyl)propanoate or related precursors, followed by substitution reactions to introduce the trifluoromethyl group or related functionality.

  • Example from literature : A mixture of methyl 3-(4-hydroxyphenyl)propanoate and a trifluoromethyl-substituted pyridazine derivative was reacted in the presence of potassium carbonate at 313 K for 2 hours, followed by recrystallization to yield the desired product suitable for X-ray analysis. This method highlights the use of base-mediated substitution and mild heating to achieve the target ester.

Cross-Coupling and Hydrogenation Cascade Process

An improved synthetic route to related trifluoromethyl-substituted propanoates involves palladium-catalyzed cross-coupling reactions followed by hydrogenation:

  • Mizoroki–Heck Cross-Coupling : 1-bromo-3-(trifluoromethyl)benzene is reacted with acrolein diethyl acetal in the presence of Pd(OAc)2 catalyst and tetrabutylammonium acetate as a phase transfer agent. This step forms a diethoxypropyl-substituted trifluoromethylbenzene intermediate.

  • Hydrogenation : The intermediate is subsequently hydrogenated under mild conditions (0.2 MPa H2, 40 °C) to yield ethyl 3-(3-trifluoromethylphenyl)propanoate.

  • Solvent Effects and Yields : The reaction was tested in solvents such as 2-methyl-THF, γ-valerolactone, and THF, achieving near-complete conversion (100%) with product yields of approximately 90% for the desired ester.

Run Solvent Conversion (%) Intermediate (%) Product (%)
1 2-Methyl-THF 100 92 8
2 γ-Valerolactone 100 91 9
3 THF 100 90 10

Nucleophilic Substitution Using Haloaromatics and Alkoxides

Another industrially relevant method involves nucleophilic aromatic substitution, where a halo-substituted trifluoromethylbenzene reacts with nucleophiles such as alkoxides or amines:

  • Process Overview : For example, reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide or sodium hydroxide in dimethyl sulfoxide (DMSO) at 80–110 °C for several hours yields trifluoromethyl-substituted phenoxypropylamines, which are structurally related to the target ester.

  • Reaction Conditions and Yields : Typical reaction times range from 4 to 20 hours, with yields up to 88%. The base is used in molar excess (at least 30%), and the reaction mixture is worked up by aqueous extraction and crystallization.

  • Industrial Scale : This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Key Reagents Yield/Notes Reference
Base-mediated substitution Methyl 3-(4-hydroxyphenyl)propanoate + trifluoromethylpyridazine derivative K2CO3, 313 K, 2 h K2CO3 Recrystallization from EtOH/EtOAc
Pd-catalyzed cross-coupling + hydrogenation 1-bromo-3-(trifluoromethyl)benzene + acrolein diethyl acetal Pd(OAc)2, nBu4NOAc, 90 °C; H2, 40 °C Pd catalyst, tetrabutylammonium acetate ~90% product yield; solvents tested
Nucleophilic aromatic substitution N-methyl-3-hydroxy-3-(phenyl)propylamine + 1-chloro-4-(trifluoromethyl)benzene KOH or NaOH, DMSO, 80–110 °C, 4–20 h KOH or NaOH, DMSO 87–88% yield; industrial scale viable
Nucleophilic substitution with isothiocyanates Methyl 3-bromopropanoate + 4-(trifluoromethyl)phenyl isothiocyanate Base (triethylamine), mild conditions Triethylamine Versatile intermediate synthesis

Research Findings and Analysis

  • The use of potassium carbonate and potassium hydroxide bases is common in facilitating substitution reactions on trifluoromethyl-substituted aromatic compounds, promoting high yields under moderate heating.

  • Palladium-catalyzed cross-coupling reactions combined with hydrogenation offer an efficient route to trifluoromethyl-substituted propanoates with excellent conversion and selectivity, adaptable to green solvents such as 2-methyl-THF and γ-valerolactone.

  • Industrially, the nucleophilic aromatic substitution method is favored for its simplicity, safety, and scalability, using readily available reagents and solvents like DMSO.

  • The trifluoromethyl group’s electron-withdrawing nature influences the reactivity of aromatic rings, often requiring optimized reaction conditions such as elevated temperatures and excess base to achieve efficient substitution.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group can be utilized to introduce specific functional groups into target compounds, enhancing their chemical properties .

Biology

  • Biochemical Probes : Methyl 3-[4-(trifluoromethyl)phenyl]propanoate is investigated for its potential as a biochemical probe. Its unique properties allow it to modulate enzyme activities, making it useful in studying metabolic pathways and enzyme inhibition .

Medicine

  • Drug Development : The compound has been explored for its role in drug design, particularly for enhancing metabolic stability. Its ability to inhibit specific enzymes has implications for developing treatments for diseases such as tuberculosis, where structure-activity relationship (SAR) studies have shown promise .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes .

Biochemical Probing

Research has demonstrated that this compound can effectively modulate enzyme activities. For example, studies indicated that this compound could inhibit key metabolic enzymes involved in disease pathways, showcasing its potential as a therapeutic agent .

Therapeutic Potential Against Tuberculosis

In vivo studies have suggested that modifications of the phenyl ring in this compound could enhance its efficacy against Mycobacterium tuberculosis. The combination of structural modifications and the inherent properties of the trifluoromethyl group may lead to the development of new anti-tubercular agents .

Mechanism of Action

The mechanism by which Methyl 3-[4-(trifluoromethyl)phenyl]propanoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its reactivity towards various biological targets. This group can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-[4-(trifluoromethyl)phenyl]propanoate C₁₁H₉F₃O₃ Methyl ester, -CF₃ 246.18 Lipophilic intermediate, drug synthesis
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ Carboxylic acid, -CF₃ 218.17 Hydrogen-bonding, crystal engineering
Urea derivative (11d) C₂₀H₁₈F₃N₅O₂ Urea, -CF₃ 534.1 [M+H]+ Kinase inhibition, bioactivity
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₆H₂₁F₃NO₂ tert-butyl ester, amino, -CF₃ 340.34 Prodrug intermediate
(±) Methyl 3-(2-{[4-(trifluoromethyl)phenyl]amino}-benzimidazolyl)propanoate C₂₃H₂₃F₃N₂O₂ Benzimidazole, -CF₃ 534.1 [M+H]+ IDH1 inhibitor for cancer

Key Findings and Implications

  • Trifluoromethyl Effects : The -CF₃ group consistently enhances lipophilicity and metabolic stability across analogues, critical for drug design .
  • Functional Group Impact : Esters (methyl vs. tert-butyl) modulate solubility and bioavailability, while urea/acid groups introduce hydrogen-bonding capabilities .

Biological Activity

Methyl 3-[4-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique chemical structure, particularly the presence of the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11F3O2C_{11}H_{11}F_3O_2 and a molar mass of approximately 283.67 g/mol. The trifluoromethyl group (CF3-CF_3) enhances the compound's lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group not only increases binding affinity but also modulates biological responses through enhanced molecular interactions. The amino group present in related compounds can form hydrogen bonds with target molecules, influencing their activity and function.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways
Receptor Binding Binds to neurotransmitter receptors, potentially affecting CNS disorders
Antimicrobial Activity Exhibits selective activity against pathogens like Chlamydia
Toxicity Profile Low toxicity observed in preliminary studies on human cells

Research Findings

  • Enzyme Inhibition : Studies have shown that compounds with a trifluoromethyl substituent exhibit increased potency in inhibiting enzymes such as reverse transcriptase, which is crucial for antiviral drug development .
  • Antimicrobial Activity : Research indicates that this compound derivatives demonstrate selective antichlamydial activity. Compounds lacking the trifluoromethyl group were inactive, highlighting the importance of this substituent for biological efficacy .
  • CNS Applications : The compound's potential therapeutic applications in central nervous system disorders are under investigation, with ongoing studies focusing on its binding affinities to serotonin receptors and other neurotransmitter systems.

Case Studies

  • Case Study 1 : A study evaluated the antichlamydial activity of various derivatives, including those with the trifluoromethyl substitution. Results showed that these derivatives effectively reduced chlamydial inclusion numbers and altered cell morphology without significant toxicity to host cells .
  • Case Study 2 : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets through hydrogen bonding facilitated by its amino group, enhancing its therapeutic potential against various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[4-(trifluoromethyl)phenyl]propanoate, and how can intermediates be purified?

  • Methodology :

  • Route 1 : Esterification of 3-[4-(trifluoromethyl)phenyl]propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). The acid precursor can be synthesized via Friedel-Crafts acylation or coupling reactions involving 4-(trifluoromethyl)phenyl reagents .
  • Route 2 : Use of 4-(trifluoromethyl)phenyl trifluoromethanesulfonate as an electrophile in nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethylphenyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity (>95%) can be verified via HPLC or GC .

Q. What safety protocols are critical during experimental handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., trifluoroacetic acid, dichloromethane) .
  • Waste Management : Segregate halogenated waste (e.g., trifluoromethyl-containing byproducts) and dispose via certified hazardous waste facilities .
  • Exposure Mitigation : Avoid inhalation/contact; use spill trays and neutralization kits for acids .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm ester (-COOCH₃) and trifluoromethyl (-CF₃) signals. Aromatic protons appear as a singlet for para-substituted phenyl groups .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 246.081 for C₁₁H₁₁F₃O₂) using high-resolution LC-MS .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers in the acid precursor) .

Advanced Research Questions

Q. How can discrepancies in HPLC retention times during purity analysis be resolved?

  • Methodology :

  • Column Optimization : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phases to enhance peak symmetry for trifluoromethylated compounds .
  • Cross-Validation : Compare retention times with LC-MS data (e.g., [M+H]+ ion at m/z 247.1) to confirm identity .
  • Isocratic vs. Gradient Elution : Adjust acetonitrile/water ratios to resolve co-eluting impurities .

Q. What computational approaches predict physicochemical properties relevant to drug design?

  • Methodology :

  • LogP Prediction : Use ACD/Labs Percepta to estimate lipophilicity (logP ~2.8), critical for blood-brain barrier penetration .
  • pKa Calculation : Predict ester hydrolysis susceptibility (pKa ~4.5 for the parent acid) using COSMO-RS solvation models .
  • Docking Studies : Simulate interactions with target enzymes (e.g., esterases) via AutoDock Vina, focusing on the trifluoromethyl group’s steric effects .

Q. How can low yields in esterification steps be addressed?

  • Methodology :

  • Catalyst Screening : Test Brønsted acids (H₂SO₄, TsOH) vs. Lewis acids (Sc(OTf)₃) for optimal activity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours reflux) to minimize decomposition .
  • Protecting Groups : Temporarily protect reactive sites (e.g., -OH groups) to prevent side reactions .

Q. How to characterize hydrogen-bonding interactions in crystalline forms?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve O–H⋯O dimerization (bond length ~2.65 Å) and π-π stacking of aromatic rings .
  • FTIR Spectroscopy : Identify carbonyl (C=O) stretching (~1740 cm⁻¹) and O–H vibrations (~3000 cm⁻¹) in polymorphs .
  • Thermal Analysis : Use DSC to detect melting points and phase transitions linked to hydrogen-bond networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[4-(trifluoromethyl)phenyl]propanoate
Reactant of Route 2
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Methyl 3-[4-(trifluoromethyl)phenyl]propanoate

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